molecular formula C9H6F6O B2410046 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethoxy)-benzene CAS No. 1823644-43-4

1-(2,2,2-Trifluoroethyl)-3-(trifluoromethoxy)-benzene

Cat. No. B2410046
CAS RN: 1823644-43-4
M. Wt: 244.136
InChI Key: GAXOIYNVXZXCKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoroethyl and trifluoromethoxy groups onto a benzene ring. This could potentially be achieved through electrophilic aromatic substitution reactions, although the specifics would depend on the exact conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring, which is a planar, cyclic structure with alternating double bonds. The trifluoroethyl and trifluoromethoxy groups would be attached to the carbon atoms of the benzene ring .


Chemical Reactions Analysis

As a benzene derivative, this compound could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The electron-withdrawing nature of the trifluoroethyl and trifluoromethoxy groups might deactivate the benzene ring towards further electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoroethyl and trifluoromethoxy groups. For instance, the compound’s polarity, boiling point, and reactivity could all be affected .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

Like all chemicals, proper safety precautions should be taken when handling this compound. Depending on its specific properties, it could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O/c10-8(11,12)5-6-2-1-3-7(4-6)16-9(13,14)15/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXOIYNVXZXCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoroethyl)-3-(trifluoromethoxy)-benzene

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